3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound with the molecular formula C7H4BrF4N and a molecular weight of 258.01 g/mol . This compound is characterized by the presence of a bromomethyl group, a fluoro group, and a trifluoromethyl group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of 6-fluoro-2-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol under an inert atmosphere.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It is employed in the preparation of fluorinated heterocycles, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in medicinal chemistry for the design and synthesis of biologically active molecules. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, insecticides, and fungicides. Its unique chemical properties make it a valuable intermediate in the production of crop protection agents .
Mechanism of Action
The mechanism of action of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromomethyl group allows for covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts . The fluoro and trifluoromethyl groups can influence the electronic properties of the compound, enhancing its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- 2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Comparison: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl group and a fluoro group on the pyridine ring, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(bromomethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBMZOCALOEEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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